2-Bromo-1-isopropyl-1H-imidazole hydrochloride

Description

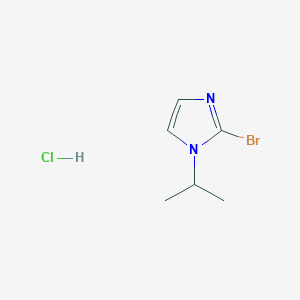

2-Bromo-1-isopropyl-1H-imidazole hydrochloride (CAS: 1609396-67-9) is a halogenated imidazole derivative characterized by a bromine atom at the 2-position and an isopropyl group at the 1-position of the imidazole ring, with a hydrochloride salt enhancing its solubility. This compound is widely utilized in pharmaceutical and agrochemical research as a key intermediate for synthesizing biologically active molecules. Its structural features, including the bulky isopropyl substituent and reactive bromine, influence its physicochemical properties and reactivity in substitution and coupling reactions .

Properties

IUPAC Name |

2-bromo-1-propan-2-ylimidazole;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H9BrN2.ClH/c1-5(2)9-4-3-8-6(9)7;/h3-5H,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYAOHTXIVDGATE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1C=CN=C1Br.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.51 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

N-Alkylation of Imidazole

The first step is the introduction of the isopropyl group at the N1 position of imidazole. This can be achieved by reacting imidazole or a substituted imidazole with an isopropyl halide (e.g., isopropyl chloride or bromide) under basic conditions to yield 1-isopropylimidazole.

- Typical conditions:

- Solvent: polar aprotic solvents such as DMF or acetonitrile

- Base: potassium carbonate or sodium hydride

- Temperature: room temperature to mild heating (25–80 °C)

This step ensures selective N-alkylation without affecting the aromatic ring.

Bromination at the 2-Position

Selective bromination at the C2 position of the imidazole ring is critical. Common brominating agents include N-bromosuccinimide (NBS) or elemental bromine. The reaction is typically carried out under controlled temperature to avoid polybromination or side reactions.

- Example procedure:

- Dissolve 1-isopropylimidazole in an appropriate solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF)

- Add NBS slowly at low temperature (0 to 25 °C)

- Stir for several hours (10–24 h) to ensure complete bromination

- Monitor the reaction by TLC or HPLC to confirm selective monobromination at C2

This method is supported by analogous bromination of 1-ethylimidazole derivatives.

Formation of Hydrochloride Salt

The free base 2-bromo-1-isopropylimidazole is then treated with hydrochloric acid (HCl) to form the hydrochloride salt, which is more stable and easier to handle.

- Conditions:

- Use of concentrated HCl in an organic solvent or aqueous medium

- Stirring at room temperature for 1–3 hours

- Isolation by filtration or crystallization

This salt formation step improves compound purity and stability for storage and further use.

Detailed Reaction Data and Analysis

| Step | Reagents/Conditions | Temperature | Time | Yield (%) | Notes |

|---|---|---|---|---|---|

| N-alkylation | Imidazole + isopropyl halide + base (K2CO3) | 25–80 °C | 12–24 h | 70–85 | Selective N1 alkylation, polar aprotic solvent |

| Bromination | 1-isopropylimidazole + NBS | 0–25 °C | 10–24 h | 75–90 | Controlled addition of NBS, monobromination at C2 |

| Hydrochloride salt | 2-bromo-1-isopropylimidazole + HCl | Room temperature | 1–3 h | Quantitative | Formation of stable hydrochloride salt |

Research Findings and Optimization

- Temperature control during bromination is crucial to avoid formation of dibromo or polybromo derivatives.

- Use of N-bromosuccinimide (NBS) is preferred over elemental bromine due to better selectivity and milder conditions.

- The choice of solvent influences the regioselectivity and yield; THF and DMF are commonly used.

- The hydrochloride salt formation enhances the compound's stability and facilitates purification.

- Industrial scale-up may involve continuous flow reactors for better heat and reaction control, improving yield and reproducibility.

Chemical Reactions Analysis

Types of Reactions: 2-Bromo-1-isopropyl-1H-imidazole hydrochloride can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction Reactions: The imidazole ring can participate in oxidation or reduction reactions, altering the electronic properties of the compound.

Common Reagents and Conditions:

Substitution Reactions: Common reagents include nucleophiles like sodium azide, thiols, or amines. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.

Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.

Major Products Formed:

Substitution Reactions: Products include various substituted imidazoles depending on the nucleophile used.

Oxidation and Reduction Reactions: Products vary based on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

2-Bromo-1-isopropyl-1H-imidazole hydrochloride serves as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various substitution reactions that can lead to new derivatives with potentially enhanced properties.

Biology

In biological research, this compound has been investigated for its potential antimicrobial and anticancer properties . Preliminary studies suggest that it may interact with specific biological targets, influencing enzyme activity and cellular pathways.

Case Study: Anticancer Activity

A notable study demonstrated that derivatives of imidazole, including this compound, could inhibit DUX4 expression, which is implicated in certain cancers and muscular dystrophies. This inhibition could halt disease progression, indicating its potential as a therapeutic agent .

Medicine

In medicinal chemistry, this compound is being explored as a precursor for pharmaceutical agents targeting various diseases. Its unique structural features may enhance the efficacy of drugs developed from it.

Case Study: Anesthetic Properties

Research has indicated that halogenated imidazoles can exhibit anesthetic effects with reduced side effects compared to traditional anesthetics like etomidate. Animal studies have shown that these compounds can provide quick responses and recovery times while minimizing muscle tremors during administration .

Mechanism of Action

The mechanism of action of 2-Bromo-1-isopropyl-1H-imidazole hydrochloride involves its interaction with specific molecular targets. The bromine atom and the imidazole ring play crucial roles in its reactivity and binding properties. The compound can interact with enzymes, receptors, or other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and the context of its use .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Comparison

The table below compares 2-bromo-1-isopropyl-1H-imidazole hydrochloride with structurally analogous compounds, highlighting substituent variations, molecular weights, and similarity scores derived from structural alignment algorithms.

Key Observations:

- Substituent Effects :

- The isopropyl group in the target compound introduces significant steric bulk compared to the cyclopropyl (smaller, strained ring) and methyl (minimal hindrance) groups. This bulk may reduce reaction rates in sterically sensitive reactions but improve metabolic stability in drug design .

- The benzimidazole derivative (CAS: 1388069-08-6) features a fused benzene ring, altering electronic properties and reducing similarity due to extended conjugation .

- Salt vs. Free Base: Hydrochloride salts (e.g., target and methyl analog) exhibit higher aqueous solubility than non-salt forms, critical for bioavailability in pharmaceutical applications.

Biological Activity

2-Bromo-1-isopropyl-1H-imidazole hydrochloride (C6H10BrClN2) is an organic compound characterized by its unique imidazole structure, which includes a bromine atom at the 2-position and an isopropyl group at the 1-position. This compound has garnered attention due to its significant biological activity, particularly in pharmacological applications. This article explores the biological activity of this compound, focusing on its antimicrobial properties, potential therapeutic applications, and underlying mechanisms.

- Molecular Formula : C6H10BrClN2

- Molar Mass : Approximately 225.517 g/mol

- Appearance : White to off-white crystalline solid

The presence of halogen and alkyl substituents on the imidazole ring contributes to its chemical reactivity and biological properties, making it a valuable compound in various fields including medicinal chemistry.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits potent antimicrobial activity against a range of pathogens. The compound's efficacy has been evaluated through minimum inhibitory concentration (MIC) assays and time-kill studies.

Table 1: Antimicrobial Activity of this compound

| Pathogen | MIC (µg/mL) | MBC (µg/mL) | Activity Type |

|---|---|---|---|

| Escherichia coli | 4 | 8 | Bactericidal |

| Staphylococcus aureus | 2 | 4 | Bactericidal |

| Bacillus subtilis | 8 | 16 | Bacteriostatic |

The compound demonstrated bactericidal effects against Staphylococcus aureus and Escherichia coli, with MIC values as low as 2 µg/mL , indicating its potential as an effective antimicrobial agent .

The mechanism through which this compound exerts its antimicrobial effects involves interaction with bacterial cell membranes and inhibition of key metabolic pathways. Studies suggest that the imidazole ring may play a crucial role in binding to microbial targets, disrupting cellular processes essential for growth and replication.

Pharmacological Applications

Beyond its antimicrobial properties, research has suggested potential applications in treating various conditions:

- Antifungal Activity : The compound has shown promise against fungal pathogens, making it a candidate for further investigation in antifungal therapies.

- Cancer Research : Preliminary studies indicate that derivatives of imidazole compounds can inhibit specific cancer cell lines by targeting cellular pathways involved in tumor growth and proliferation. For instance, compounds similar to this compound have demonstrated inhibitory effects on vascular endothelial growth factor receptor (VEGFR) pathways, which are crucial for angiogenesis in tumors .

Case Study: Inhibition of VEGFR

In a recent study focusing on novel VEGFR inhibitors, compounds structurally related to this compound exhibited IC50 values indicating effective inhibition of VEGFR activity at concentrations as low as 0.56 µM . This suggests potential applications in antiangiogenic therapies for cancer treatment .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-bromo-1-isopropyl-1H-imidazole hydrochloride, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via nucleophilic substitution or halogenation of pre-functionalized imidazole precursors. Key reagents include brominating agents (e.g., N-bromosuccinimide) and isopropylating agents (e.g., isopropyl halides). Reaction conditions such as temperature (40–90°C), solvent polarity (DMF or THF), and pH control are critical for minimizing side products like dehalogenated derivatives . For example, sodium hydride in DMF at 90°C facilitates efficient alkylation .

Q. How can researchers confirm the molecular structure and purity of this compound?

- Methodology : Use a combination of:

- NMR spectroscopy : and NMR to verify substitution patterns (e.g., bromine at C2, isopropyl at N1).

- Mass spectrometry (HRMS) : Confirm molecular ion peaks (e.g., [M+H] for CHBrNCl).

- X-ray crystallography : Resolve crystal packing and hydrogen bonding using programs like SHELXL for refinement .

- HPLC : Assess purity (>95%) with reverse-phase columns and UV detection at 254 nm .

Q. What are the key solubility and stability considerations for this compound in experimental workflows?

- Methodology : The hydrochloride salt enhances water solubility but may hydrolyze under acidic/basic conditions. Stability studies (TGA/DSC) should monitor decomposition above 150°C. Store desiccated at -20°C in amber vials to prevent photodegradation. Solubility in polar aprotic solvents (e.g., DMSO) facilitates biological assays .

Advanced Research Questions

Q. How can contradictory data on reaction yields or byproducts be resolved during synthesis optimization?

- Methodology :

Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. catalyst loading).

Mechanistic studies : Employ NMR or computational modeling (DFT) to track bromine substitution pathways.

Byproduct identification : LC-MS/MS can detect trace impurities (e.g., dehalogenated imidazoles) .

Q. What strategies improve regioselectivity in halogenation or alkylation of the imidazole core?

- Methodology :

- Directed metalation : Use lithiation at C2 (directed by N1-isopropyl group) to favor bromination at C2.

- Protecting groups : Temporarily block reactive sites (e.g., N3 with SEM groups) to control substitution patterns.

- Microwave-assisted synthesis : Shorten reaction times and enhance selectivity via controlled heating .

Q. How can computational tools predict biological activity or reactivity of this compound?

- Methodology :

- Molecular docking (AutoDock/Vina) : Screen against target proteins (e.g., kinases) to predict binding affinities.

- ADMET prediction (SwissADME) : Assess pharmacokinetic properties (e.g., logP, BBB permeability).

- Reactivity indices (HOMO/LUMO) : Calculate electrophilicity to anticipate nucleophilic attack sites .

Q. What advanced techniques address challenges in crystallizing this compound for structural studies?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.